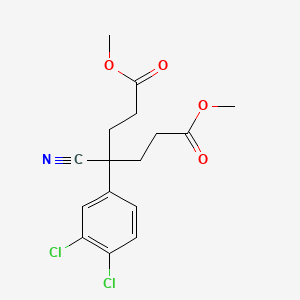
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate involves several steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with dimethyl malonate under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate undergoes various chemical reactions, including:
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems . The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate can be compared with similar compounds such as:
Dimethyl 4-cyano-4-(2,4-dichlorophenyl)heptanedioate: Similar structure but with different substitution pattern on the phenyl ring.
Dimethyl 4-cyano-4-(3,5-dichlorophenyl)heptanedioate: Another isomer with different chlorine positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Número CAS |
65619-22-9 |
|---|---|
Fórmula molecular |
C16H17Cl2NO4 |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate |
InChI |
InChI=1S/C16H17Cl2NO4/c1-22-14(20)5-7-16(10-19,8-6-15(21)23-2)11-3-4-12(17)13(18)9-11/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
HVVAWWNFPCQEDD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


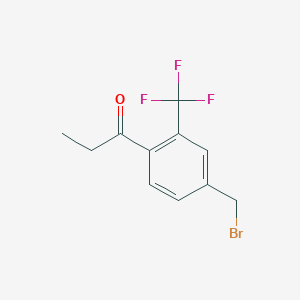
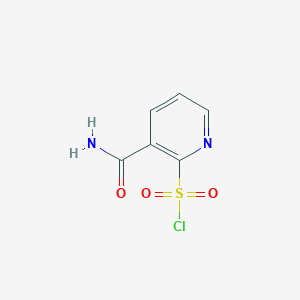
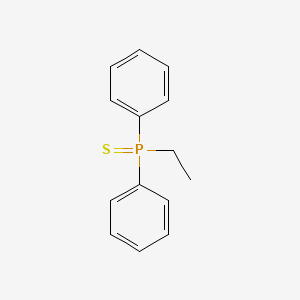

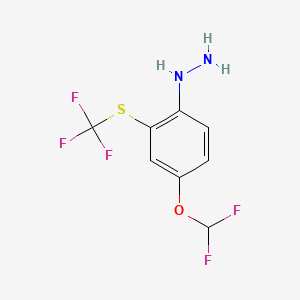

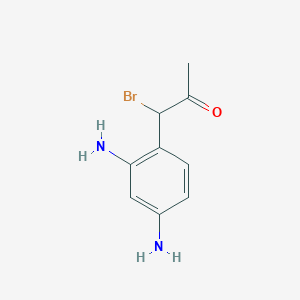
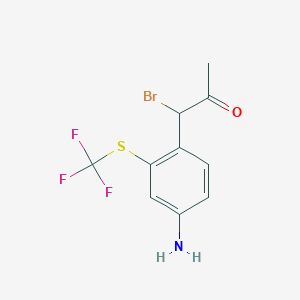
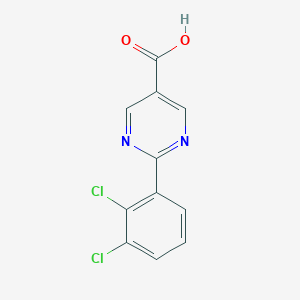
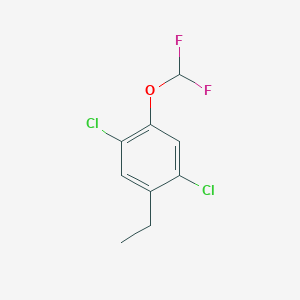

![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
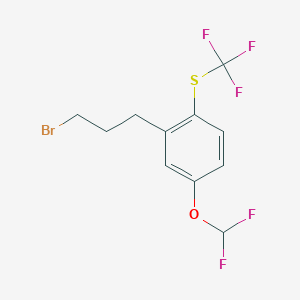
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
